molecular formula C15H23NO3S B5188831 N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide

N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide

Cat. No. B5188831
M. Wt: 297.4 g/mol
InChI Key: SOIVNNZHOZKFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPT belongs to the family of benzamides and has been found to have a unique mechanism of action, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to act on the sigma-1 receptor, a protein that is involved in various cellular processes. N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been found to bind to the sigma-1 receptor and modulate its activity, leading to the observed effects on neuronal protection, inflammation, and cancer cell growth inhibition.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the activation of cellular pathways involved in cell survival. These effects are thought to be mediated through the sigma-1 receptor and may underlie the observed therapeutic potential of N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide in lab experiments is its unique mechanism of action, which may provide insights into cellular processes that are not well understood. Additionally, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide is its limited availability, which may make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide research, including further investigation into its mechanism of action and potential therapeutic applications. In neuroscience, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide may have potential in the treatment of neurodegenerative diseases such as Huntington's disease. In immunology, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide may be useful in the treatment of inflammatory bowel disease. In oncology, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide may have potential as a targeted therapy for certain types of cancer. Additionally, the development of more efficient synthesis methods and the optimization of N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide's pharmacological properties may lead to its clinical use in the future.

Synthesis Methods

N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide can be synthesized through a multi-step process starting with the reaction of 2-methoxy-4-(methylthio)benzoic acid with isopropyl alcohol and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-isopropoxypropylamine to yield N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide.

Scientific Research Applications

N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, immunology, and oncology. In neuroscience, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases. In oncology, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been found to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent.

properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-11(2)19-9-5-8-16-15(17)13-7-6-12(20-4)10-14(13)18-3/h6-7,10-11H,5,8-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIVNNZHOZKFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(C=C(C=C1)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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